An In-depth Technical Guide to 2-Ethyl-1,3-benzothiazole (CAS 936-77-6)
An In-depth Technical Guide to 2-Ethyl-1,3-benzothiazole (CAS 936-77-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Ethyl-1,3-benzothiazole, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. As a member of the benzothiazole family, this molecule serves as a versatile building block for the creation of a wide array of functional materials and biologically active compounds. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.
Introduction to the Benzothiazole Scaffold and 2-Ethyl-1,3-benzothiazole
The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a broad spectrum of pharmacological activities.[1][2] This scaffold is a cornerstone in the development of therapeutic agents targeting a variety of diseases.[3][4] 2-Ethyl-1,3-benzothiazole, with its characteristic ethyl group at the 2-position, offers a unique lipophilic and steric profile that can be strategically utilized in the design of novel molecules. It is primarily used as an organic intermediate in the synthesis of more complex benzothiazole-derived compounds, including specialty dyes, pigments, and as a heterocyclic scaffold in pharmaceutical research.[5][6]
Physicochemical and Spectroscopic Properties
2-Ethyl-1,3-benzothiazole is a liquid at room temperature with a molecular formula of C₉H₉NS.[7] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 936-77-6 | [7] |
| Molecular Formula | C₉H₉NS | [7] |
| Molecular Weight | 163.24 g/mol | [7] |
| Appearance | Liquid | [7] |
| Melting Point | -2.5 °C | [7] |
| Boiling Point | 252 °C at 760 mmHg | Sigma-Aldrich |
| Density | 1.174 ± 0.06 g/cm³ | Sigma-Aldrich |
| XLogP3-AA | 3.4 | [5] |
Spectroscopic Data
The structural elucidation of 2-Ethyl-1,3-benzothiazole is confirmed through various spectroscopic techniques.
¹H NMR (400MHz, CDCl₃):
-
δ 1.45 (t, J=7.6Hz, 3H, -CH₃)
-
δ 3.16 (q, J=7.6Hz, 2H, -CH₂)
-
δ 7.32-7.40 (m, 1H, Ar-H)
-
δ 7.45-7.52 (m, 1H, Ar-H)
-
δ 7.85 (d, J=8.0Hz, 1H, Ar-H)
-
δ 8.04 (d, J=8.0Hz, 1H, Ar-H)[8]
¹³C NMR: While a complete, experimentally verified ¹³C NMR spectrum for 2-Ethyl-1,3-benzothiazole is not readily available in the searched literature, data for similar 2-substituted benzothiazoles can provide expected chemical shift ranges.[9] The ethyl group carbons would appear in the aliphatic region, while the aromatic carbons of the benzothiazole core would be in the downfield region.
Infrared (IR) Spectroscopy: The IR spectrum of benzothiazole derivatives exhibits characteristic absorption bands. For the parent benzothiazole, key peaks are observed for C-H stretching of the aromatic ring, C=N stretching of the thiazole ring, and C-S stretching.[6][10] The presence of the ethyl group in 2-Ethyl-1,3-benzothiazole would introduce additional peaks corresponding to aliphatic C-H stretching.
Mass Spectrometry: The mass spectrum of 2-Ethyl-1,3-benzothiazole would show a molecular ion peak (M+) at m/z 163, corresponding to its molecular weight. The fragmentation pattern of substituted benzothiazoles is well-documented and typically involves cleavage of the substituent at the 2-position and fragmentation of the thiazole ring.[11] A proposed fragmentation pathway for the closely related 2-methylbenzothiazole involves the loss of a hydrogen radical from the methyl group to form a stable cation, followed by cleavage of the thiazole ring.[8] A similar initial loss of an ethyl radical or ethylene from 2-Ethyl-1,3-benzothiazole can be anticipated.
Synthesis and Reactivity
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with the most common method being the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.[12][13][14]
Synthetic Pathway
A primary route to 2-Ethyl-1,3-benzothiazole involves the reaction of 2-aminothiophenol with propionaldehyde. This reaction proceeds through the formation of an intermediate thiazoline, which is then oxidized to the aromatic benzothiazole.
Caption: General synthetic scheme for 2-Ethyl-1,3-benzothiazole.
Experimental Protocol: Synthesis of 2-Ethyl-1,3-benzothiazole
The following protocol is a representative procedure based on established methods for the synthesis of 2-substituted benzothiazoles.[5]
Materials:
-
2-Aminothiophenol
-
Propionaldehyde
-
Ethanol
-
Oxidizing agent (e.g., air, hydrogen peroxide, or a mild chemical oxidant)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in ethanol.
-
Add propionaldehyde (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The initial condensation to the thiazoline intermediate is often rapid.
-
Upon completion of the initial condensation, introduce an oxidizing agent. If using air, the reaction mixture can be stirred vigorously open to the atmosphere, potentially with gentle heating. For a more controlled oxidation, a chemical oxidant can be added portion-wise.
-
After the oxidation is complete (as indicated by TLC), quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Ethyl-1,3-benzothiazole.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the reactants and is relatively benign.
-
Excess Aldehyde: A slight excess of the aldehyde is often used to ensure complete consumption of the more valuable 2-aminothiophenol.
-
Oxidation Step: The intermediate thiazoline is not aromatic and is typically less stable than the final benzothiazole product. The oxidation step drives the reaction to completion by forming the stable aromatic ring system.
-
Aqueous Work-up: The sodium bicarbonate wash is used to neutralize any acidic byproducts and remove any unreacted starting materials.
-
Column Chromatography: This is a standard purification technique to separate the desired product from any side products or unreacted starting materials.
Reactivity
The reactivity of 2-Ethyl-1,3-benzothiazole is influenced by the electron-withdrawing nature of the benzothiazole ring and the presence of the ethyl group at the 2-position. The protons on the α-carbon of the ethyl group are acidic and can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. The benzothiazole ring itself can undergo electrophilic aromatic substitution, although the thiazole ring deactivates the benzene ring towards substitution.
Applications in Research and Drug Development
The benzothiazole scaffold is a key component in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4] 2-Ethyl-1,3-benzothiazole, as a functionalized building block, is instrumental in the synthesis of compounds for screening against various biological targets.[15] Its ethyl group can be a key feature for binding to the active site of a target protein or can be further functionalized.
While specific drugs derived directly from 2-Ethyl-1,3-benzothiazole are not prominently featured in the searched literature, its role as a versatile precursor allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.[15]
Safety and Handling
2-Ethyl-1,3-benzothiazole is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[7]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation[7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
2-Ethyl-1,3-benzothiazole is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the benzothiazole core make it an attractive starting material for the development of novel compounds with diverse applications. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for its effective utilization in research and development.
References
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Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - ACG Publications. (2022, December 29). Retrieved March 8, 2026, from [Link]
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Elgemeie, G. H., et al. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][15]benzothiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E82(Pt 2), 182-186. [Link]
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Azzam, R. A., et al. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][3][15]benzothiazole-4-carboxylate. IUCr Journals, 82(2). [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved March 8, 2026, from [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI. Retrieved March 8, 2026, from [Link]
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2-Ethyl-1,3-benzothiazole CAS# 252280-83-4. (n.d.). Scent.vn. Retrieved March 8, 2026, from [Link]
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Millard, B. J., & Temple, A. F. (1968). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1(2), 285-294. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020, April 5). MDPI. Retrieved March 8, 2026, from [Link]
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2-Ethyl-1,3-benzothiazole | C9H9NS | CID 638567. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
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Badgujar, N. D., et al. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. ChemistrySelect, 9(9), e202304383. [Link]
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